Linoleamine hydrochloride

Description

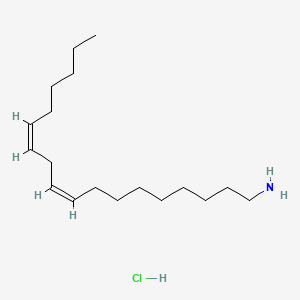

Linoleamine hydrochloride is a chemical compound with the molecular formula C18H35N.ClH. It is a derivative of linoleic acid, an essential fatty acid, and is characterized by the presence of an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

CAS No. |

125554-67-8 |

|---|---|

Molecular Formula |

C18H36ClN |

Molecular Weight |

301.9 g/mol |

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dien-1-amine;hydrochloride |

InChI |

InChI=1S/C18H35N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h6-7,9-10H,2-5,8,11-19H2,1H3;1H/b7-6-,10-9-; |

InChI Key |

NBHGALMCDKUAPN-NBTZWHCOSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCN.Cl |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Linoleamine hydrochloride can be synthesized through the reaction of linoleic acid with ammonia or an amine under specific conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to facilitate the formation of the amine group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Linoleamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different degrees of saturation.

Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Linoleamine hydrochloride is utilized in a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Research is ongoing into its potential therapeutic applications, including its role in drug development.

Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of linoleamine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group allows it to participate in various biochemical reactions, potentially affecting cellular signaling and metabolic processes. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic effects.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Ongoing studies continue to explore its full range of uses and mechanisms of action, highlighting its importance in modern science.

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

- Answer : Implement quality-by-design (QbD) principles, including factorial design experiments to optimize critical process parameters (CPPs). Monitor intermediate purity via in-line PAT tools (e.g., Raman spectroscopy). Statistical process control (SPC) charts can track variability, as applied in dopamine hydrochloride production .

Methodological Considerations

Q. How to conduct a systematic review of this compound’s pharmacological effects?

- Answer : Follow PRISMA guidelines for literature screening, data extraction, and bias assessment (e.g., Cochrane Risk of Bias Tool). Include preclinical and clinical studies, prioritizing peer-reviewed journals. Analyze dose-response relationships and heterogeneity using RevMan for meta-analyses .

Q. What statistical methods are appropriate for resolving data contradictions in this compound’s pharmacokinetic studies?

- Answer : Apply mixed-effects models to account for intersubject variability. Bayesian hierarchical models can integrate conflicting datasets, while sensitivity analyses identify outliers. Reference analytical frameworks from dopamine hydrochloride pharmacokinetics .

Data Presentation Guidelines

-

Tables :

Parameter Method Acceptable Range Reference Purity HPLC-UV (254 nm) ≥99.0% Chloride Content Argentometric Titration 19.5–20.5% (w/w) Residual Solvents GC-FID ≤500 ppm (ICH Q3C) -

Figures : Include chromatograms (HPLC/GC-MS), crystallography data (XRD), and degradation kinetics plots. Ensure clarity in legends and adherence to journal formatting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.